4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Description
4-(3-Bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a heterocyclic compound featuring a dihydroquinolinone core fused with a substituted phenyl ring. Its molecular formula is C₂₄H₂₃BrNO₃, with a molecular weight of 465.36 g/mol. The compound’s structure includes a bromine atom at position 3, an ethoxy group at position 5, and a methoxy group at position 4 of the phenyl ring.
Properties
IUPAC Name |
4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO3/c1-3-27-19-11-14(10-18(23)22(19)26-2)17-12-20(25)24-21-15-7-5-4-6-13(15)8-9-16(17)21/h4-11,17H,3,12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFQUXYQGATNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387497 | |
| Record name | AC1MFB2R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-51-3 | |
| Record name | AC1MFB2R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Etherification: The ethoxy and methoxy groups are introduced via nucleophilic substitution reactions, where ethyl and methyl alcohols react with the corresponding halogenated intermediates.
Cyclization: The formation of the dihydrobenzoquinolinone core is accomplished through intramolecular cyclization reactions, often catalyzed by acids or bases under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as dihydroquinolines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Quinoline derivatives with ketone or carboxylic acid functionalities.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Key Structural Features:
- Dihydroquinolinone core: Stabilizes the molecule through resonance and hydrogen bonding.
- 3-Bromo substituent : Increases electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions .
- 5-Ethoxy and 4-methoxy groups : Improve solubility and modulate steric/electronic interactions with biological targets .
Structural and Functional Group Analysis
The table below compares the target compound with structurally related quinolinone derivatives:
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances electrophilicity and cross-coupling reactivity compared to chlorine .
- Ethoxy/Methoxy vs. Hydroxy : Ethoxy/methoxy groups improve metabolic stability over hydroxyl groups, which are prone to glucuronidation .
- Trimethoxyphenyl vs. Monosubstituted Phenyl: Trimethoxy derivatives exhibit stronger anticancer activity due to enhanced DNA intercalation or tubulin binding .
Biological Activity
4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, a complex organic compound belonging to the quinoline derivatives class, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a bromine atom, ethoxy group, and methoxy group attached to a phenyl ring, along with a dihydrobenzoquinolinone core. The molecular formula is , with a molecular weight of 426.31 g/mol.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 426.31 g/mol |
| Molecular Formula | C22H20BrNO3 |
| LogP | 4.097 |
| Polar Surface Area | 37.1 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Etherification : Nucleophilic substitution reactions introduce the ethoxy and methoxy groups.
- Cyclization : Formation of the dihydrobenzoquinolinone core through intramolecular cyclization, often catalyzed by acids or bases.
Biological Activity
Research indicates that this compound exhibits various biological properties:
Antimicrobial Activity
Studies have shown that compounds in the quinoline class possess significant antimicrobial properties. This compound may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
Preliminary investigations suggest that this compound can induce apoptosis in cancer cells. Its mechanism may involve:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Gene Expression Modulation : It may alter the expression of genes associated with cell growth and apoptosis.
Antiviral Potential
There is emerging evidence indicating that quinoline derivatives can exhibit antiviral activity. The specific pathways through which this compound acts remain under investigation.
The biological effects of this compound are thought to involve:
- Binding to Enzymes : Modulating enzyme activity critical for various biological processes.
- Receptor Interaction : Acting as an agonist or antagonist at specific receptor sites.
- Gene Expression Modification : Influencing cellular signaling pathways related to growth and survival.
Case Studies
Recent studies have focused on the biological evaluation of similar compounds and their derivatives:
- Anticancer Studies : A study demonstrated that derivatives of quinoline compounds showed selective cytotoxicity against various cancer cell lines, indicating potential for therapeutic development.
- Antimicrobial Efficacy : Research highlighted the effectiveness of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for treatment options.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
